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Compound of Interest

Compound Name: Tmc-205

Cat. No.: B15571709 Get Quote

Technical Support Center: Investigating TAS-205
Efficacy Endpoints
This technical support center provides troubleshooting guidance for researchers, scientists,

and drug development professionals addressing the lack of statistical significance in the

efficacy endpoints of TAS-205 clinical trials.

Frequently Asked Questions (FAQs)
Q1: What were the primary efficacy endpoints for the TAS-205 clinical trials, and were they

met?

A1: The primary efficacy endpoints for the major clinical trials of TAS-205 in Duchenne

muscular dystrophy (DMD) were not met.

In the early Phase 2 study (NCT02752048), the primary endpoint was the change from

baseline in the 6-minute walk distance (6MWD) at 24 weeks. The results were not

statistically significant.[1][2]

The Phase 3 REACH-DMD study (NCT04587908/jRCT2041200055) used the mean change

from baseline to 52 weeks in the time to rise from the floor as the primary endpoint for the

ambulatory cohort. This endpoint was also not met.[3][4]

Q2: What is the proposed mechanism of action for TAS-205?
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A2: TAS-205, also known as pizuglanstat, is a selective inhibitor of hematopoietic prostaglandin

D synthase (HPGDS).[3][5] This enzyme is responsible for producing prostaglandin D2

(PGD2), which is implicated in the inflammatory processes and muscle necrosis associated

with DMD.[1][6] By inhibiting HPGDS, TAS-205 is expected to reduce inflammation and thereby

slow the decline in motor function in DMD patients.[3][5]

Q3: Were there any secondary endpoints or patient subgroups that showed a positive signal?

A3: In the early Phase 2 trial, while the primary and most secondary motor function tests did

not show statistically significant benefits, there were some potential indications of a positive

effect.[6] Specifically, the high-dose TAS-205 group showed a lessened decline in thigh muscle

volume compared to placebo, although this was not statistically significant.[6] However, in the

lower leg muscles, the higher dose did show a statistically significant benefit in the right leg.[6]

Q4: What are the potential reasons for the lack of statistical significance in the TAS-205 efficacy

endpoints?

A4: Several factors could have contributed to the lack of statistical significance:

Insufficient Treatment Effect: The therapeutic effect of TAS-205 may not have been large

enough to be detected with statistical confidence in the studied populations and chosen

endpoints.

High Variability in Disease Progression: DMD is a disease with a variable rate of progression

among patients. This variability can increase the noise in the data and make it difficult to

detect a true treatment effect.

Small Sample Size: The early Phase 2 study had a small sample size, which limits the

statistical power to detect small to moderate treatment effects.[1]

Choice of Endpoints: The selected primary endpoints (6MWD and time to rise from the floor)

may not have been sufficiently sensitive to capture the specific benefits of TAS-205's anti-

inflammatory mechanism of action over the trial duration.

Patient Population: The specific characteristics of the patient population enrolled in the trials

could have influenced the outcome.
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Troubleshooting Guides
Issue: Re-evaluating Non-Significant Primary Endpoint
Data
If your research involves analyzing clinical trial data that did not meet its primary endpoint with

statistical significance, consider the following steps to extract meaningful insights:

1. Assess Clinical Significance vs. Statistical Significance:

Question: Did the observed effect, even if not statistically significant, show a trend that could

be considered clinically meaningful?

Action: Analyze the point estimates and confidence intervals. A wide confidence interval that

includes no effect does not necessarily mean there is no effect, but rather that the study may

have been underpowered to detect it.[7][8]

2. Subgroup Analysis:

Question: Are there specific patient subgroups that may have responded better to the

treatment?

Action: Stratify the data by baseline characteristics such as age, disease severity, or specific

genetic mutations to identify potential responder populations. Be cautious with interpretation,

as these analyses are often exploratory and can be prone to false positives.

3. Biomarker Analysis:

Question: Is there evidence of target engagement and a biological response to the drug,

even in the absence of a functional benefit?

Action: Analyze changes in relevant biomarkers. For TAS-205, a reduction in urinary

tetranor-PGDM (tPGDM), a PGD2 metabolite, was observed, suggesting the drug was hitting

its target.[6] Correlating these biomarker changes with clinical outcomes can provide

valuable information.

Issue: Designing Future Studies After a Failed Trial
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If you are involved in planning future clinical trials for a similar compound or indication, consider

these strategies to increase the probability of success:

1. Endpoint Selection:

Question: Was the primary endpoint in the previous trial the most appropriate measure of

clinical benefit for this specific drug mechanism?

Action: Consider alternative or composite endpoints that may be more sensitive to the

expected treatment effect. For anti-inflammatory agents, endpoints related to muscle quality

(e.g., MRI-based measures of inflammation and fat infiltration) could be more sensitive than

purely functional measures.

2. Patient Selection and Stratification:

Question: Can the patient population be enriched to include those most likely to respond to

the treatment?

Action: Utilize baseline biomarkers or clinical characteristics to select a more homogeneous

patient population or to stratify randomization. This can help to reduce variability and

increase statistical power.

3. Adaptive Trial Designs:

Question: Can the trial design be made more flexible to allow for adjustments based on

interim data?

Action: Consider an adaptive trial design that allows for sample size re-estimation, dose

adjustments, or dropping of ineffective treatment arms based on pre-specified interim

analyses.

Data Presentation
Table 1: Summary of Primary Efficacy Endpoint from TAS-205 Early Phase 2 Trial

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15571709?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Treatment
Group

N

Mean
Change
from
Baseline in
6MWD (m)

Standard
Error

Mean
Difference
from
Placebo (m)

95%
Confidence
Interval

Placebo 10 -17.0 17.6 - -

TAS-205

Low-Dose
11 -3.5 20.3 13.5 -43.3 to 70.2

TAS-205

High-Dose
11 -7.5 11.2 9.5 -33.3 to 52.4

Data from the early Phase 2 study of TAS-205 in patients with Duchenne muscular dystrophy.

[1][2]

Table 2: Summary of Primary Efficacy Endpoint from TAS-205 Phase 3 (REACH-DMD) Trial

Endpoint Result

Mean change from baseline to 52 weeks in the

time to rise from the floor

No significant difference between TAS-205 and

placebo.[3][4]

Detailed quantitative data from the Phase 3 trial have not been fully published but will be

presented at an upcoming academic conference.[3]

Experimental Protocols
Methodology for 6-Minute Walk Test (6MWT)

The 6MWT is a standardized assessment of functional exercise capacity. The following is a

general protocol:

Patient Instruction: The patient is instructed to walk as far as possible in 6 minutes along a

flat, enclosed corridor of a specified length (e.g., 30 meters). They are permitted to slow

down and rest if necessary, but the timer continues.
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Standardized Encouragement: Standardized phrases of encouragement are given at specific

intervals (e.g., each minute).

Monitoring: The patient's heart rate, oxygen saturation, and perceived exertion may be

monitored before and after the test.

Measurement: The total distance walked in 6 minutes is recorded to the nearest meter.

Methodology for Time to Rise from Floor

This is a measure of functional strength and motor control.

Starting Position: The patient lies on their back on a mat on the floor.

Instruction: On the command "Go," the patient is instructed to stand up as quickly as

possible.

Timing: A stopwatch is started on the command "Go" and stopped when the patient is fully

upright with feet together.

Measurement: The time taken to rise from the floor is recorded.

Mandatory Visualizations
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Caption: TAS-205 Mechanism of Action
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Caption: Clinical Trial Workflow for TAS-205

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b15571709?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15571709?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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